molecular formula C7H15NO B11762480 (3-Methoxy-2,2-dimethylcyclopropyl)methanamine

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine

Katalognummer: B11762480
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: BGCAOUNKDVTNDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine is an organic compound with a unique cyclopropyl structure It is characterized by the presence of a methoxy group and two methyl groups attached to the cyclopropyl ring, along with a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2,2-dimethylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol and a strong acid catalyst to introduce the methoxy group. Subsequent reduction and amination steps yield the desired methanamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Methoxy-2,2-dimethylcyclopropyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methanamine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,2-Dimethylcyclopropyl)methanamine: Lacks the methoxy group, resulting in different chemical and biological properties.

    3-Methoxy-2,2-dimethylcyclopropanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.

Uniqueness

(3-Methoxy-2,2-dimethylcyclopropyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

(3-methoxy-2,2-dimethylcyclopropyl)methanamine

InChI

InChI=1S/C7H15NO/c1-7(2)5(4-8)6(7)9-3/h5-6H,4,8H2,1-3H3

InChI-Schlüssel

BGCAOUNKDVTNDM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C1OC)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.